molecular formula C27H20ClN3O4 B12023409 [3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12023409
M. Wt: 485.9 g/mol
InChI Key: VOVDLVUIJXTQIP-OKCVXOCRSA-N
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Description

[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene moiety, a hydrazinylidene group, and a chlorobenzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Naphthalene-1-carbonylamino Acetyl Hydrazine: This intermediate is synthesized by reacting naphthalene-1-carbonyl chloride with hydrazine hydrate under controlled conditions.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-formylphenyl 4-chlorobenzoate in the presence of a base such as sodium acetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, [3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding molecular recognition and binding mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in various sectors, including electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.

    Ethyl 3-(furan-2-yl)propionate: Another ester with a different aromatic moiety, used in flavor and fragrance industries.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar ester linkage but different functional groups.

Uniqueness

[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate stands out due to its combination of a naphthalene ring, hydrazinylidene group, and chlorobenzoate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H20ClN3O4

Molecular Weight

485.9 g/mol

IUPAC Name

[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H20ClN3O4/c28-21-13-11-20(12-14-21)27(34)35-22-8-3-5-18(15-22)16-30-31-25(32)17-29-26(33)24-10-4-7-19-6-1-2-9-23(19)24/h1-16H,17H2,(H,29,33)(H,31,32)/b30-16+

InChI Key

VOVDLVUIJXTQIP-OKCVXOCRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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